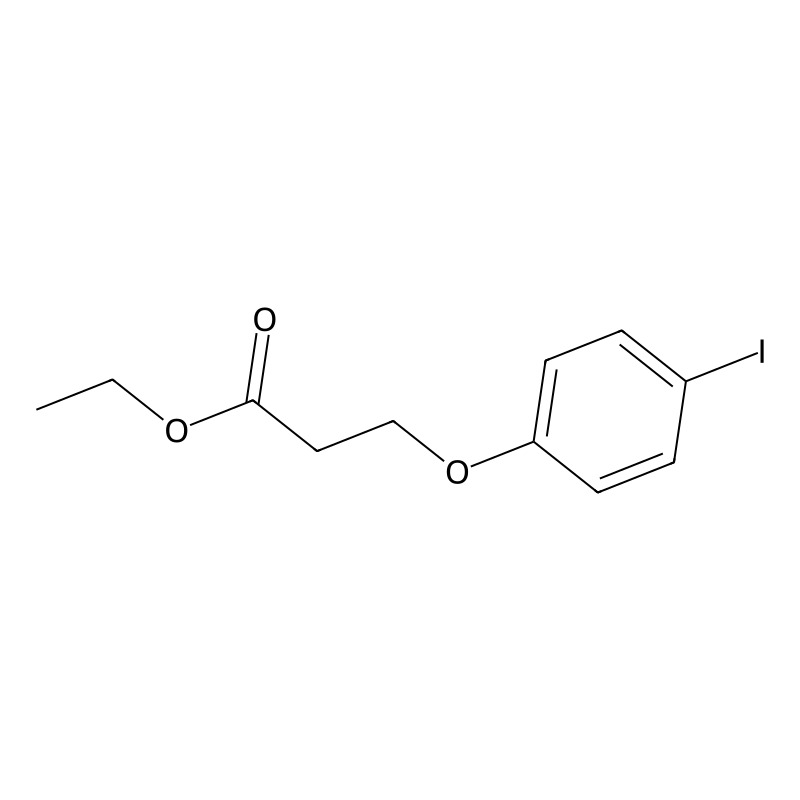

Ethyl 3-(4-iodophenoxy)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Anti-Gastric Cancer Activity Research

Specific Scientific Field: Oncology, specifically gastric cancer research.

Summary of the Application: Ethyl 3-(4-iodophenoxy)propanoate has been used in the synthesis of a new heterocyclic compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate.

Methods of Application or Experimental Procedures: The compound was obtained via a multiple synthesis route and finally characterized by IR, 1H NMR, and single crystal X-ray crystallography.

Chemical Synthesis: Ethyl 3-(4-iodophenoxy)propanoate is a chemical compound with the CAS Number: 1099674-95-9 . It’s often used in the synthesis of other chemical compounds .

Hydrolysis: Like other esters, Ethyl 3-(4-iodophenoxy)propanoate can undergo hydrolysis, splitting into carboxylic acids (or their salts) and alcohols by the action of water, dilute acid or dilute alkali .

Ethyl 3-(4-iodophenoxy)propanoate is an organic compound characterized by the molecular formula . It is a derivative of propanoic acid, where an ethyl group replaces the hydrogen atom of the carboxylic acid, and the para-position of the phenoxy group is substituted with an iodine atom. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, owing to its unique structural features that facilitate various

- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or thiols, allowing for the formation of various derivatives.

- Oxidation: The phenoxy group can be oxidized to produce quinones or other oxidized derivatives.

- Reduction: The ester group can be reduced to yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions- Nucleophilic Substitution: Typically performed in dimethylformamide (DMF) with potassium carbonate at elevated temperatures.

- Oxidation: Conducted using potassium permanganate or chromium trioxide under acidic conditions.

- Reduction: Carried out with lithium aluminum hydride in anhydrous ether.

Research indicates that ethyl 3-(4-iodophenoxy)propanoate exhibits potential biological activities, particularly in enzyme-substrate interactions and as a probe in biochemical assays. Its structural features, especially the iodine atom and phenoxy group, enhance its ability to interact with biological targets, which may lead to various therapeutic effects. Studies have suggested potential applications in drug development, particularly in synthesizing pharmaceutical compounds with specific biological activity.

The synthesis of ethyl 3-(4-iodophenoxy)propanoate typically involves a nucleophilic substitution reaction between 4-iodophenol and ethyl 3-bromopropanoate. This reaction is facilitated by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide at elevated temperatures. This method allows for efficient production of the compound while maintaining high yield and purity.

Industrial Production Methods

While specific industrial methods are not extensively documented, they would generally involve scaling up laboratory synthesis processes. This includes optimizing reaction conditions (temperature, solvent, and time) to maximize yield and purity. Continuous flow reactors may also be employed for enhanced efficiency in industrial settings.

Ethyl 3-(4-iodophenoxy)propanoate has several applications across various fields:

- Organic Synthesis: Used as an intermediate for synthesizing more complex organic molecules.

- Biological Research: Employed in studies involving enzyme interactions and as a biochemical probe.

- Medicinal Chemistry: Investigated for its potential use in drug development, particularly for synthesizing new pharmaceutical compounds.

- Industrial

Interaction studies focus on understanding how ethyl 3-(4-iodophenoxy)propanoate interacts with biological molecules at the molecular level. The iodine atom serves as a good leaving group in nucleophilic substitution reactions, while the phenoxy group can participate in hydrogen bonding or other non-covalent interactions with enzymes or receptors. These interactions can modulate biological activity, influencing various cellular processes.

Several compounds share structural similarities with ethyl 3-(4-iodophenoxy)propanoate. Notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-(4-bromophenoxy)propanoate | Bromine instead of iodine | Generally less reactive than its iodinated counterpart |

| Ethyl 3-(4-chlorophenoxy)propanoate | Chlorine instead of iodine | Exhibits different biological activity profiles |

| Ethyl 3-(4-fluorophenoxy)propanoate | Fluorine instead of iodine | Lower polarizability compared to iodine |

Ethyl 3-(4-iodophenoxy)propanoate is unique primarily due to its iodine atom, which enhances reactivity and alters biological activity compared to its bromine, chlorine, and fluorine analogs. The larger size and higher polarizability of iodine contribute to stronger interactions with biological targets, making this compound particularly interesting for research purposes.